Tau-aggregation and neuroinflammation-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tau-aggregation and neuroinflammation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative diseases, particularly Alzheimer’s disease. This compound is designed to target and inhibit the aggregation of tau proteins and the associated neuroinflammatory processes. Tau proteins are microtubule-associated proteins that play a crucial role in maintaining the stability of neuronal microtubules. in pathological conditions, tau proteins can become hyperphosphorylated and aggregate into neurofibrillary tangles, contributing to neurodegeneration and cognitive decline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tau-aggregation and neuroinflammation-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. For instance, the preparation of tau oligomers can be achieved by dissolving tau proteins in an aggregation buffer containing Tris-HCl, sodium chloride, and heparin, followed by incubation at 37°C with agitation .

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This may involve optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures. The use of bioreactors and automated synthesis platforms can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tau-aggregation and neuroinflammation-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert oxidized forms back to their reduced state.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized tau derivatives, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Understanding Tau Aggregation and Neuroinflammation

Tau protein plays a crucial role in stabilizing microtubules in neurons. However, pathological misfolding and aggregation of tau lead to neurofibrillary tangles, which are a hallmark of Alzheimer's disease and other tauopathies. The aggregation process is often accompanied by neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes. This neuroinflammatory response can exacerbate neuronal damage and promote further tau aggregation, creating a vicious cycle that contributes to neurodegeneration.

Therapeutic Applications

The development of Tau-aggregation and neuroinflammation-IN-1 offers a promising avenue for therapeutic intervention. Here are some key applications:

Neuroprotective Strategies

Recent studies have highlighted the potential of compounds like this compound to prevent or reduce tau aggregation. For instance, small molecules designed to inhibit tau aggregation have shown efficacy in preclinical models by disrupting protein-protein interactions that lead to aggregation . These compounds may also modulate the inflammatory response, providing a dual approach to neuroprotection.

Diagnostic Tools

The use of positron emission tomography (PET) imaging with specific tracers allows researchers to visualize tau aggregation and neuroinflammation in vivo. For example, studies employing dual PET tracers have demonstrated increased tau accumulation and persistent neuroinflammation in athletes with traumatic brain injuries, indicating potential diagnostic applications for monitoring disease progression .

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

Mechanism of Action

Tau-aggregation and neuroinflammation-IN-1 exerts its effects by targeting the molecular pathways involved in tau aggregation and neuroinflammation. The compound inhibits the hyperphosphorylation of tau proteins, preventing their aggregation into neurofibrillary tangles. Additionally, it modulates neuroinflammatory responses by inhibiting the activation of glial cells and the release of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin 1 beta . This dual action helps to mitigate the neurotoxic effects of tau aggregation and neuroinflammation, thereby preserving neuronal function and cognitive abilities.

Comparison with Similar Compounds

Similar Compounds

Several compounds share similar properties and mechanisms of action with Tau-aggregation and neuroinflammation-IN-1, including:

Rutin: A natural flavonoid glycoside that inhibits tau aggregation and reduces neuroinflammation.

Glycogen synthase kinase 3 beta inhibitors: Compounds that inhibit the activity of glycogen synthase kinase 3 beta, reducing tau phosphorylation and aggregation.

Microtubule-associated protein inhibitors: Compounds that target microtubule-associated proteins to prevent tau aggregation and stabilize microtubules.

Uniqueness

This compound is unique in its dual action of targeting both tau aggregation and neuroinflammatory pathways. This dual mechanism provides a comprehensive approach to mitigating the neurotoxic effects of tau pathology and inflammation, making it a promising candidate for therapeutic development in neurodegenerative diseases.

Biological Activity

Tau-aggregation and neuroinflammation-IN-1 (often abbreviated as IN-1) is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD) and tauopathies. This article delves into the biological activity of IN-1, highlighting its mechanisms, effects on tau aggregation, neuroinflammation, and relevant research findings.

IN-1 functions primarily as an inhibitor of tau aggregation. Tau proteins are critical for microtubule stability in neurons, but their misfolding and aggregation lead to neurodegenerative processes. The compound has demonstrated efficacy in inhibiting both the formation of tau aggregates and the associated neuroinflammatory responses.

Key Mechanisms:

- Inhibition of Tau Aggregation: IN-1 has shown significant inhibitory action against various forms of tau aggregation, including hyperphosphorylated forms that are prevalent in neurodegenerative conditions.

- Reduction of Neuroinflammation: By modulating glial cell activation, IN-1 may reduce the inflammatory response that often exacerbates tau pathology.

In Vitro Studies

Recent studies have focused on the effectiveness of IN-1 in various cellular models:

- Aggregation Inhibition: In vitro assays indicated that IN-1 inhibits tau aggregation by over 50% at concentrations around 10 µM. For instance, one study reported a specific inhibition percentage of 68.3% against tau aggregation at this concentration .

| Compound | Tau Aggregation Inhibition (%) | Aβ Aggregation Inhibition (%) |

|---|---|---|

| IN-1 | 68.3 | 80.0 |

In Vivo Studies

In vivo studies using positron emission tomography (PET) have provided insights into the compound's effects on tau aggregation and neuroinflammation:

- Clinical Cohorts: A study involving athletes with repeated sports-related concussions (rSRC) and traumatic brain injury (TBI) patients showed increased tau aggregation and neuroinflammation over time. PET imaging revealed significant correlations between tau pathology and neuroinflammatory markers, suggesting that compounds like IN-1 could play a role in mitigating these processes .

Case Study: Athletes with Repeated Concussions

A cohort study assessed young athletes with a history of rSRC. PET scans indicated elevated levels of tau aggregates in regions such as the corpus callosum, alongside heightened microglial activation. The findings suggest that targeting tau aggregation with compounds like IN-1 could potentially alter disease progression in this population .

Comparative Analysis

The effectiveness of IN-1 can be compared to other known tau aggregation inhibitors:

| Compound Name | Tau Inhibition (%) | Neuroinflammation Impact |

|---|---|---|

| Tau-aggregation-IN-1 | 68.3 | Reduced |

| Other Compounds (e.g., 18) | 45 - 70 | Varies |

Future Directions

Further research is essential to fully understand the long-term effects of IN-1 on neurodegenerative diseases. Future studies should focus on:

- Longitudinal Clinical Trials: Evaluating the efficacy of IN-1 over extended periods in diverse populations.

- Mechanistic Studies: Investigating how IN-1 interacts at molecular levels with tau proteins and inflammatory pathways.

Properties

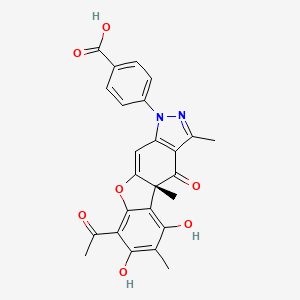

Molecular Formula |

C25H20N2O7 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

4-[(4aR)-8-acetyl-5,7-dihydroxy-3,4a,6-trimethyl-4-oxo-[1]benzofuro[3,2-f]indazol-1-yl]benzoic acid |

InChI |

InChI=1S/C25H20N2O7/c1-10-20(29)18(12(3)28)22-19(21(10)30)25(4)16(34-22)9-15-17(23(25)31)11(2)26-27(15)14-7-5-13(6-8-14)24(32)33/h5-9,29-30H,1-4H3,(H,32,33)/t25-/m0/s1 |

InChI Key |

AKUILIKFHHXNNL-VWLOTQADSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.